Product packaging for Ethyl 4-(2-oxo-2-phenylethyl)benzoate(Cat. No.:CAS No. 898776-62-0)

Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Cat. No.: B1327844
CAS No.: 898776-62-0
M. Wt: 268.31 g/mol
InChI Key: RXXWWYXETYKNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(2-oxo-2-phenylethyl)benzoate is a specific chemical entity that can be systematically named as the ethyl ester of 4-(2-oxo-2-phenylethyl)benzoic acid. Its chemical structure is characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is an ethyl ester group (-COOCH₂CH₃), and the other is a phenacyl group (-CH₂C(O)C₆H₅). The presence of these functional groups defines its chemical properties and reactivity.

Below are the key identifiers for this compound:

Molecular Formula: C₁₇H₁₆O₃

Molecular Weight: 268.31 g/mol

CAS Number:

A study reports the synthesis of this compound and provides its spectral data, which is crucial for its characterization.

Spectral Data ¹H NMR (400 MHz, CDCl₃) ¹³C{¹H} NMR (100 MHz, CDCl₃)
Chemical Shifts (δ) 8.04–7.97 (m, 4H), 7.62–7.53 (m, 1H), 7.51–7.42 (m, 2H), 7.37–7.31 (m, 2H), 4.41–4.31 (m, 4H), 1.38 (t, J = 7.1 Hz, 3H)196.9, 166.5, 139.8, 136.5, 133.5, 130.0, 129.6, 128.8, 128.6, 61.0, 45.5, 14.4

Substituted benzoate (B1203000) esters are a broad class of organic compounds that are derivatives of benzoic acid. chemicalbook.com These compounds are characterized by a benzene ring attached to a carbonyl group, which is then bonded to an oxygen atom and an alkyl or aryl group. chemicalbook.com The ethyl benzoate moiety in the target molecule places it firmly within this category. Substituted benzoates are widely studied in organic chemistry and are known for their applications in various fields, including their use as flavoring agents, in perfumery, and as precursors in the synthesis of more complex molecules. nih.gov

Phenacyl-derived compounds, on the other hand, are characterized by the presence of a phenacyl group (C₆H₅C(O)CH₂-). This structural motif is a key building block in organic synthesis. Phenacyl bromides, for instance, are versatile reagents used in the synthesis of a wide range of heterocyclic compounds. ontosight.airesearchgate.net The 2-oxo-2-phenylethyl group in this compound is a derivative of this important chemical family.

The phenacyl and benzoate motifs are of considerable interest to organic chemists for several reasons. The phenacyl group contains a ketone, which is a highly versatile functional group that can participate in a wide range of chemical transformations. This includes nucleophilic addition reactions, aldol (B89426) condensations, and various coupling reactions. Phenacyl compounds are important intermediates in the synthesis of numerous biologically active molecules, including nitrogen-containing heterocycles.

The benzoate ester group is also of great significance. Benzoates are often used as protecting groups for carboxylic acids in multi-step organic syntheses. They are also key components in the structure of many pharmaceuticals and natural products. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications. The synthesis of various benzoate derivatives is a common practice in medicinal chemistry to explore structure-activity relationships.

Research into compounds structurally analogous to this compound is active and diverse. A significant area of investigation is the synthesis of substituted benzoyl phenyl benzoates and their potential biological activities. For example, some studies have focused on the synthesis of these compounds as potential anti-inflammatory agents. The general approach often involves the benzoylation of hydroxybenzophenones to yield the desired substituted benzoyl phenyl benzoates.

Another research trajectory involves the use of phenacyl benzoates in the synthesis of complex heterocyclic systems. The reactivity of the phenacyl moiety makes it an excellent starting point for the construction of rings containing nitrogen, oxygen, and sulfur atoms. These heterocyclic compounds are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Furthermore, the broader class of keto esters, to which this compound belongs, is a subject of intense research in medicinal chemistry. These compounds are recognized as important intermediates in drug discovery. ontosight.ai The presence of both a ketone and an ester group provides multiple points for chemical modification, allowing for the creation of diverse molecular libraries for biological screening.

The specific research focus on this compound, as documented in the available scientific literature, has been primarily in the context of its synthesis and its use as a substrate in further chemical transformations. For instance, the compound has been prepared via a palladium-catalyzed cross-coupling reaction between acetophenone (B1666503) and ethyl 4-iodobenzoate.

This synthetic approach is part of a broader investigation into developing new methods for forming carbon-carbon bonds, which is a fundamental goal in organic chemistry. The successful synthesis of this compound and its analogs demonstrates the utility of this catalytic method for creating complex molecules from simpler starting materials. While direct investigations into the biological or material properties of this compound are not extensively reported, its synthesis serves as a valuable example in the field of synthetic methodology development. Further research may explore the potential applications of this compound based on the known activities of its constituent structural motifs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1327844 Ethyl 4-(2-oxo-2-phenylethyl)benzoate CAS No. 898776-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-phenacylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXWWYXETYKNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645680
Record name Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-62-0
Record name Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 4 2 Oxo 2 Phenylethyl Benzoate

Strategies for Constructing the 4-(2-oxo-2-phenylethyl)benzoic Acid Core

The central challenge in synthesizing the parent acid lies in the precise assembly of the benzoyl and carboxyphenyl moieties linked by a methylene (B1212753) group. This can be approached through several distinct synthetic strategies.

Approaches Involving Carbon-Carbon Bond Formation on the Aromatic Ring

A key strategy for building the carbon skeleton of the target acid involves a Claisen condensation reaction. This method is particularly effective for creating the β-keto ester structure that is central to the molecule's core.

A prominent example is the mixed Claisen condensation, which is most successful when one of the ester reactants lacks α-hydrogens and therefore cannot form an enolate ion, preventing self-condensation. libretexts.org Diethyl oxalate (B1200264) is an excellent candidate for this role as an acceptor molecule. libretexts.orguwindsor.ca In a typical reaction, the enolate of an acetophenone (B1666503) derivative, acting as the donor, attacks the electrophilic carbonyl of diethyl oxalate.

For instance, the synthesis can commence with a reaction between ethyl acetate (B1210297) and diethyl oxalate. libretexts.org This reaction forms a β-keto ester, which can then be further modified. This approach is advantageous as it directly constructs the 1,3-dicarbonyl system inherent in the target structure's precursor. The general mechanism involves the base-induced dimerization of two esters, where one ester's α-carbon adds to the other's carbonyl group, followed by the elimination of an alcohol molecule. libretexts.org

Table 1: Example of Claisen Condensation for Core Synthesis
Donor ReactantAcceptor ReactantBaseProduct Type
Ethyl 4-acetylbenzoateDiethyl oxalateSodium ethoxideβ-diketoester

Oxidative Pathways to Introduce the Ketone Functionality at the Benzylic Position

An alternative synthetic route involves the oxidation of a precursor molecule containing a benzylic methylene group (Ar-CH₂-Ar'). This transformation is a fundamental process in organic synthesis for converting alkylarenes into valuable aryl ketones. A variety of oxidative reagents and systems have been developed for this purpose, ranging from classical stoichiometric oxidants to modern catalytic methods.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can effectively oxidize the benzylic position. quora.com For example, 4-methylacetophenone can be oxidized to 1,4-benzenedicarboxylic acid using these strong oxidants, demonstrating their capacity to convert alkyl groups on an aromatic ring to carboxylic acids. quora.com A more controlled oxidation is required to stop at the ketone stage.

More selective and milder methods are often preferred to avoid over-oxidation or side reactions. These include:

Metal-based Catalysts: Iron(III) chloride hexahydrate has been shown to be an effective catalyst for Friedel–Crafts acylations, a related reaction for forming aryl ketones. beilstein-journals.org

Photochemical Oxidation: In some synthetic pathways, photochemical methods using reagents like carbon tetrabromide in the presence of oxygen and light can achieve high yields for the oxidation of benzylic methyl groups to carboxylic acids, a transformation that is part of a multi-step route to the target core. chemicalbook.com

Table 2: Selected Oxidative Methods for Benzylic Ketone Formation
Reagent/SystemConditionsSubstrate ExampleProduct Example
Potassium Permanganate (KMnO₄)Heat, Acidic/Basic4-Ethylacetophenone4-Acetylbenzoic acid
Potassium Dichromate (K₂Cr₂O₇)Heat, AcidicTolueneBenzoic Acid
Oxygen (O₂), Light, CatalystRoom Temperature4-Acetyltoluene4-Acetylbenzoic acid chemicalbook.com

Regioselective Functionalization Techniques for Para Substitution on the Benzoate (B1203000) Ring

Ensuring the correct para substitution pattern on the benzoic acid ring is critical. This is typically achieved not by direct substitution onto a benzoic acid ring (which is a meta-director), but by employing a starting material where the desired para-relationship is already established. A common and powerful method for this is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov

For example, a Friedel-Crafts acylation can be performed on a monosubstituted benzene (B151609) ring where the substituent is an ortho-, para-director. Ethylbenzene is a suitable starting material. Its reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields predominantly the para-substituted product, 4-ethylbenzophenone, due to the directing effect of the ethyl group and steric hindrance at the ortho position. oregonstate.edu While a mixture of isomers (ortho, meta, para) may be formed, the para isomer is typically the major product. oregonstate.edu

Once the para-substituted ketone is obtained, the ethyl group can be oxidized to a carboxylic acid. For instance, the oxidation of 4'-methylacetophenone (B140295) using potassium permanganate is a known method to produce 4-acetylbenzoic acid. nbinno.comgoogle.com This two-step sequence—Friedel-Crafts acylation followed by oxidation of an alkyl group—is a reliable strategy for accessing the 4-(2-oxo-2-phenylethyl)benzoic acid core with the correct regiochemistry.

Esterification Protocols for the Ethyl Benzoate Moiety

With the 4-(2-oxo-2-phenylethyl)benzoic acid core successfully synthesized, the final step is the conversion of the carboxylic acid group into an ethyl ester. This can be accomplished through direct esterification or transesterification.

Direct Esterification with Ethanol (B145695)

The most common method for this conversion is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The reaction is an equilibrium process. organic-chemistry.org To drive the equilibrium towards the formation of the ethyl ester, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com This application of Le Châtelier's principle maximizes the product yield. cerritos.edu The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The sweet, fruity smell of the resulting ethyl benzoate can be a characteristic indicator of a successful reaction. youtube.com

Table 3: Typical Conditions for Fischer Esterification
Carboxylic AcidAlcoholCatalystKey Condition
4-(2-oxo-2-phenylethyl)benzoic acidEthanolConcentrated H₂SO₄Excess ethanol, heat (reflux)
Benzoic AcidEthanolp-Toluene sulfonic acidHeat dergipark.org.tr
Lauric AcidEthanolAcetyl chloride (generates HCl in situ)Excess ethanol cerritos.edu

Transesterification Methodologies

Transesterification is an alternative protocol that converts one ester into another. For example, if the methyl ester of 4-(2-oxo-2-phenylethyl)benzoic acid were available, it could be converted to the desired ethyl ester by reacting it with ethanol. This reaction is also an equilibrium process and is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium ethoxide). ucla.edu

In this process, an excess of ethanol is used to shift the equilibrium towards the formation of ethyl benzoate and methanol (B129727). ucla.edu The efficiency of the reaction can be significantly improved by removing the methanol byproduct as it forms. Catalysts such as natural phosphates have also been shown to be effective in the transesterification of methyl benzoate with various alcohols. tandfonline.com The choice of catalyst and reaction conditions, including temperature and the molar ratio of alcohol to the starting ester, plays a crucial role in the success of the transesterification process. tandfonline.com

Catalytic Systems for Ester Synthesis

The synthesis of esters, particularly complex structures like carboxymethyl ketones, has been significantly advanced by the development of sophisticated catalytic systems. Among these, transition metal catalysts, especially those based on iridium, have shown remarkable efficacy in facilitating challenging bond formations.

One pertinent example is the iridium(I)-catalyzed selective O-H bond insertion reaction, which provides a pathway to carboxymethyl ketones. researchgate.net This method involves the reaction of a carboxylic acid with a diazo compound, where the iridium catalyst plays a crucial role in activating the O-H bond for the insertion of a carbene species derived from the diazo precursor. This approach is valuable for creating α-acyloxy ketone motifs, which are structurally related to the target compound.

Research combining high-throughput experimentation (HTE) and machine learning has been employed to optimize these iridium(I)-catalyzed reactions. researchgate.net This strategy allows for the rapid screening of various ligands, bases, and reaction conditions to identify the optimal catalytic system for synthesizing functional group-substituted carboxymethyl ketones with high yields. researchgate.net While direct synthesis of Ethyl 4-(2-oxo-2-phenylethyl)benzoate via this specific method is not detailed, the principle of iridium-catalyzed C-C and C-O bond formation is a cornerstone of modern synthetic chemistry, applicable to a wide range of substrates including secondary alcohols and ketones. nih.govutexas.edunih.gov Such catalytic systems are noted for their ability to tolerate a wide array of functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov

Catalyst System ComponentExampleFunction/RoleReference
Metal Precursor [Ir(cod)OMe]₂Provides the active iridium catalytic center. nih.gov
Ligand Bisamidine LigandsStabilizes the catalyst and influences selectivity and reactivity. nih.gov
Reactant 1 Carboxylic AcidProvides the acyl group for ester formation. researchgate.net
Reactant 2 Diazo Compound / Silyl EtherActs as the source of the carbene or nucleophile for bond formation. researchgate.netnih.gov
Key Transformation O-H Bond Insertion / C-H SilylationForms the crucial C-O or C-C bond in the final product. researchgate.netnih.gov

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time.

For structures related to this compound, such as α-acyloxyamides, the Passerini three-component reaction is a classic example. This reaction combines a carboxylic acid, an aldehyde, and an isocyanide to form an α-acyloxy carboxamide in a single step. researchgate.net The use of green reaction media like ionic liquids can further enhance the efficiency and environmental friendliness of this process. researchgate.net

While the Passerini reaction yields amides, its core concept of converging multiple components to rapidly build molecular complexity can be adapted for ester synthesis. The development of one-pot protocols is a continuous area of research, with methods being devised for various molecular classes including amides from carboxylic acids and amines, and ynamides from aryl alkynyl acids. researchgate.netnih.govnih.gov These protocols often rely on efficient coupling agents or catalysts that can operate chemoselectively in the presence of multiple functional groups. researchgate.net The key advantage is the operational simplicity and the ability to generate diverse molecular libraries from readily available starting materials. researchgate.net

Reaction TypeKey ReactantsProduct TypeKey FeaturesReference
Passerini Reaction Carboxylic Acid, Aldehyde, Isocyanideα-Acyloxy carboxamideThree-component, atom-economical, can be performed in green solvents. researchgate.net
Amide Synthesis Carboxylic Acid, Amine/Ammonium (B1175870) SaltAmideOne-pot, catalyst-free, uses a coupling agent, proceeds at ambient temperature. researchgate.net
Ynamide Synthesis Aryl Alkynyl Acid, Tertiary AmineAryl YnamideMetal-free, C-N bond cleavage, rapid and efficient. nih.gov

Exploration of Sustainable and Efficient Synthetic Routes

The pursuit of sustainable and efficient chemical processes has led to the exploration of alternative energy sources and catalyst systems. Microwave-assisted synthesis and metal-free reaction pathways are at the forefront of these developments.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, improved yields, and often, higher product purity. nih.govresearchgate.net The mechanism involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

This technology has been successfully applied to a wide range of reactions, including the synthesis of amides, a transformation closely related to esterification. nih.govmdpi.com For example, the direct synthesis of amides from carboxylic acids and amines can be achieved under solvent-free conditions using a catalytic amount of ceric ammonium nitrate, with reactions completing in a fraction of the time required for conventional heating. mdpi.com Similarly, the synthesis of salicyl acyloxy phosphonate (B1237965) derivatives, which contain an ester linkage, has been optimized using microwave assistance. researchgate.net These examples highlight the potential of microwave technology to accelerate the synthesis of ester-containing compounds like this compound, making the process more efficient and environmentally benign. nih.govmdpi.com

ReactionReactantsCatalyst/ConditionsKey AdvantageReference
Amide Synthesis Carboxylic Acid, AmineCeric Ammonium Nitrate (CAN), Solvent-free, 160-165 °CRapid, high yield, environmentally friendly, simple product isolation. mdpi.com
Phosphonate Synthesis Salicylic Acid, α-HydroxyphosphonateDCC/DMAP, CH₂Cl₂, 800 WOptimized conditions, good yields for bioactive compounds. researchgate.net
General Heterocycle Synthesis Various PrecursorsVarious Catalysts, Neat or SolventSignificant time savings, improved yields, higher selectivity. nih.gov

Metal-Free Approaches

While transition metals are excellent catalysts, their use can present challenges related to cost, toxicity, and the need for removal from the final product. Consequently, there is growing interest in developing metal-free synthetic methods. These approaches often utilize organocatalysts, photoredox catalysis, or base-initiated reactions to achieve the desired transformations. bohrium.comrsc.org

A straightforward, catalyst- and additive-free approach has been described for synthesizing α-acyloxy ketones from β-ketosulfoxonium ylides and carboxylic acids. bohrium.com This method produces moderate to high yields and is applicable to a broad range of substrates. bohrium.com Similarly, a base-initiated, metal-free thioesterification of amides with thiols has been developed, providing a practical route to valuable acyl thioesters. rsc.org Photocatalysis using organic dyes offers another avenue, enabling S-N coupling reactions for the synthesis of acylsulfonamides without the need for a transition metal. nih.gov These metal-free strategies represent a more sustainable and economical approach to synthesis, potentially applicable to the formation of the keto-ester structure of this compound. bohrium.comrsc.orgnih.gov

ReactionReactantsConditionsProduct TypeKey AdvantageReference
α-Acyloxy Ketone Synthesis β-Ketosulfoxonium Ylides, Carboxylic AcidsCatalyst- and additive-freeα-Acyloxy KetoneBroad scope, moderate to high yields, operational simplicity. bohrium.com
Thioesterification Amides, ThiolsBase-initiated, air-atmosphericAcyl ThioesterFacile, practically useful, avoids metal contamination. rsc.org
Acylsulfonamide Synthesis Sodium Organosulfinate, Hydroxamic Acid4CzBN (photocatalyst), light irradiationAcylsulfonamideTransition-metal-free, utilizes singlet oxygen. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual atoms.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons in Ethyl 4-(2-oxo-2-phenylethyl)benzoate. The spectrum would be expected to show characteristic signals for the aromatic protons on both the benzoate (B1203000) and phenyl rings, the methylene (B1212753) protons of the ethyl group, the methylene protons connecting the two aromatic rings, and the terminal methyl protons of the ethyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) would provide definitive evidence for the compound's structure.

¹³C NMR spectroscopy is employed to determine the number and type of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. This includes the carbonyl carbons of the ester and ketone groups, the aromatic carbons of both rings (with different chemical shifts for substituted and unsubstituted positions), the methylene carbons, and the methyl carbon of the ethyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, allowing for the unambiguous identification of the carbon skeleton and key functional groups.

To unequivocally confirm the structure, two-dimensional (2D) NMR techniques would be utilized. Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded ¹H and ¹³C atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connectivity between the different fragments of the molecule, such as the link between the ethyl group, the benzoate ring, and the phenylethyl moiety.

Mass Spectrometry for Molecular Confirmation and Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision (typically to four or five decimal places). This exact mass measurement allows for the calculation of the elemental composition and the unambiguous determination of the molecular formula (C₁₇H₁₆O₃). This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used in mass spectrometry for the analysis of moderately polar organic molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets in the presence of a strong electric field. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for the determination of the molecular weight with minimal fragmentation. This technique would be highly suitable for confirming the molecular weight of this compound.

LC/TOF-MS for Derivatized Analogs

Liquid chromatography coupled with time-of-flight mass spectrometry (LC/TOF-MS) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures. While specific studies on derivatized analogs of this compound using LC/TOF-MS are not extensively detailed in the reviewed literature, the application of similar LC-MS/MS methods for related benzoate and phenylacetate (B1230308) derivatives in biological matrices has been demonstrated. nih.gov Such methodologies allow for the sensitive and simultaneous determination of multiple analytes, highlighting the potential for LC/TOF-MS in metabolic or degradation studies of complex benzoates following appropriate derivatization. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

The structure of this compound contains several key functional groups that would produce distinct signals in an IR spectrum:

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations would be expected. The ester carbonyl group typically absorbs in the region of 1725-1705 cm⁻¹, while the ketone carbonyl group would appear at a slightly lower wavenumber, generally in the 1690-1670 cm⁻¹ range, due to conjugation with the phenyl ring.

C-O Stretching: The ester linkage would produce strong C-O stretching bands. The C-O-C asymmetric and symmetric stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: The presence of two phenyl rings would give rise to several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching from the ethyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

These predicted absorption regions are consistent with experimental data for related esters. chemicalbook.com

Functional GroupPredicted IR Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Ester C=O Stretch1725 - 1705
Ketone C=O Stretch1690 - 1670
Aromatic C=C Stretch1600 - 1450
Ester C-O Stretch1300 - 1100

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. While crystallographic data for this compound is not available, the crystal structure of the closely related compound, 2-Oxo-2-phenylethyl benzoate, offers significant insight into the likely molecular conformation and intermolecular interactions. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Relevant to Ethyl 4 2 Oxo 2 Phenylethyl Benzoate Chemistry

Studies on Ester Hydrolysis and Transesterification Pathways

The ester group is a primary site for nucleophilic acyl substitution, with hydrolysis and transesterification being hallmark reactions. These transformations can be catalyzed by either acid or base.

Base-Promoted Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. A final, rapid acid-base reaction between the resulting carboxylic acid and the ethoxide ion yields the carboxylate salt and ethanol (B145695). This reaction is essentially irreversible because the final deprotonation step drives the equilibrium forward. libretexts.org

The general mechanism for base-promoted hydrolysis is as follows:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species with a tetrahedral carbon is formed.

Leaving Group Removal: The carbonyl double bond reforms, and the ethoxide ion is eliminated.

Deprotonation: The ethoxide ion deprotonates the newly formed carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process, representing the reverse of Fischer esterification. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as the leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid product. libretexts.org

Transesterification: This process is mechanistically similar to hydrolysis, but an alcohol is used as the nucleophile instead of water. In the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged with the alkyl group of the reacting alcohol.

Kinetic studies on related benzoate (B1203000) esters show that the rate of hydrolysis can be influenced by electronic factors from substituents on the phenyl ring. nih.gov For Ethyl 4-(2-oxo-2-phenylethyl)benzoate, the entire 4-(2-oxo-2-phenylethyl) group acts as a substituent on the ethyl benzoate core, influencing the electron density at the carbonyl carbon and thus the rate of nucleophilic attack.

Mechanisms of Ketone Reactivity (e.g., Nucleophilic Additions, Enolization)

The ketone functional group, specifically the acetophenone (B1666503) moiety, is another key reactive center in the molecule. It readily undergoes nucleophilic addition reactions and can form enolates.

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A notable example is the reaction of related 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me3Al). This reaction proceeds via a domino nucleophilic addition of the amine to the cyano group, followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. beilstein-archives.org This highlights the ketone's role as an electrophile in cyclization reactions.

Enolization: The methylene (B1212753) protons (the -CH2- group) located between the ketone and the benzoate ring are acidic due to their position adjacent to two carbonyl groups (alpha-protons). In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The formation of this enolate is a critical mechanistic step in many synthetic transformations involving this class of compounds.

Aromatic Substitution Reactions on the Phenyl and Benzoate Rings

The molecule contains two distinct aromatic rings, each with different substitution patterns that dictate their reactivity towards electrophilic aromatic substitution (EAS).

The Benzoate Ring: This ring is substituted with an ethyl carboxylate group (-COOEt) and a 2-oxo-2-phenylethyl group (-CH2C(=O)Ph). Both of these groups are electron-withdrawing and act as deactivating, meta-directors for EAS.

The Phenyl Ring: This ring is part of the phenacyl group and is substituted with an acyl group (-C(=O)CH2-Ar). This acyl group is also a deactivating, meta-director.

Due to the presence of deactivating groups on both rings, this compound is significantly less reactive towards electrophiles than benzene (B151609). Any substitution reaction would require harsh conditions. When forced, the substitution pattern would be directed to the meta positions relative to the existing substituents. The relative reactivity of the two rings would depend on the combined deactivating strength of the substituents on each.

Directing Effects of Substituents on Aromatic Rings of this compound
Aromatic RingSubstituentElectronic EffectDirecting Influence for EAS
Benzoate Ring-COOEt (Ethyl Carboxylate)Electron-Withdrawing, DeactivatingMeta
-CH₂C(=O)Ph (Phenacyl)Electron-Withdrawing, DeactivatingMeta
Phenyl Ring-C(=O)CH₂-Ar (Acyl)Electron-Withdrawing, DeactivatingMeta

Computational and Theoretical Mechanistic Studies (e.g., Transition State Analysis, Reaction Path Optimization, Quantum Chemical Calculations)

While specific computational studies on this compound are not widely published, theoretical methods are frequently applied to analogous structures to elucidate reaction mechanisms and electronic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for these investigations.

For similar molecules, DFT has been used to:

Determine Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles. For the related compound 2-Oxo-2-phenylethyl benzoate, X-ray crystallography shows that the terminal phenyl rings have a dihedral angle of 86.09 (9)° with each other. researchgate.netnih.gov

Analyze Electronic Structure: Natural Bond Orbital (NBO) analysis and mapping of electrostatic potential can reveal the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and quantify charge transfer within the molecule. nih.gov

Investigate Reaction Pathways: Researchers can model reaction mechanisms by locating transition state structures and calculating activation energies. This allows for the comparison of different possible pathways, such as the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage) for ester hydrolysis. nih.gov For instance, in studies of benzoate ester hydrolysis, the rate-determining step is often identified as the formation of the tetrahedral intermediate following the hydroxide ion's attack. nih.gov

Chemical Reactivity and Derivatization Strategies of Ethyl 4 2 Oxo 2 Phenylethyl Benzoate

Modifications at the Ester Group (e.g., Transesterification)

The ethyl ester group in Ethyl 4-(2-oxo-2-phenylethyl)benzoate is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other esters or a carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with an excess of another alcohol in the presence of an acid or base catalyst. ucla.edumasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. ucla.edu For example, reaction with methanol (B129727) under acidic conditions would yield mthis compound, while reaction with a bulkier alcohol like tert-butanol (B103910) may proceed with lower yields due to steric hindrance. nih.gov

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-oxo-2-phenylethyl)benzoic acid, under either acidic or basic conditions. libretexts.orgquora.com Base-catalyzed hydrolysis, or saponification, is typically irreversible as the carboxylate salt is formed. libretexts.orgquora.com Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. quora.com The kinetics of the hydrolysis of ethyl benzoate (B1203000) have been studied in various solvent systems, providing insight into the reaction mechanism. researchgate.netchemicaljournals.comresearchgate.net

ReactionReagents and ConditionsProductTypical Yield (%)
TransesterificationR'OH, H+ or R'O-Mthis compoundGood to Excellent
HydrolysisH2O, H+ or OH-4-(2-oxo-2-phenylethyl)benzoic acidHigh

Table 1: Representative Modifications at the Ester Group.

Functionalization of the Phenacyl Ketone (e.g., Reduction, Oxime Formation, Halogenation)

The ketone functional group in the phenacyl moiety is a prime site for a variety of chemical modifications, including reduction to an alcohol, conversion to an oxime, and halogenation at the α-carbon.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding ethyl 4-(2-hydroxy-2-phenylethyl)benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. masterorganicchemistry.comnumberanalytics.comlibretexts.org NaBH4 is a mild reducing agent that will selectively reduce the ketone without affecting the ester functionality. masterorganicchemistry.comresearchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium complexes can also be employed for the reduction of the ketone. researchgate.netrsc.orgrsc.orgdtu.dk

Oxime Formation: The ketone can be converted to the corresponding ketoxime, ethyl 4-(2-(hydroxyimino)-2-phenylethyl)benzoate, through condensation with hydroxylamine (B1172632) (NH2OH). numberanalytics.comorganic-chemistry.org This reaction is typically carried out in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com

Halogenation: The α-carbon of the phenacyl ketone is susceptible to electrophilic halogenation under both acidic and basic conditions. wikipedia.orglibretexts.org Reaction with reagents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst can introduce a bromine atom at the α-position, yielding ethyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoate. libretexts.orgmsu.edu This α-haloketone is a valuable intermediate for further synthetic transformations. libretexts.org Under basic conditions, polyhalogenation can occur. libretexts.orgmasterorganicchemistry.com

ReactionReagents and ConditionsProductTypical Yield (%)
ReductionNaBH4, MethanolEthyl 4-(2-hydroxy-2-phenylethyl)benzoateHigh
Oxime FormationNH2OH·HCl, BaseEthyl 4-(2-(hydroxyimino)-2-phenylethyl)benzoateGood to High
α-BrominationNBS, Acid CatalystEthyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoateGood

Table 2: Key Functionalizations of the Phenacyl Ketone.

Aromatic Ring Derivatization and Structure-Reactivity Relationships (e.g., Introduction of various substituents)

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the electronic effects of their respective substituents.

The phenyl ring attached to the carbonyl group is deactivated towards electrophilic attack. The carbonyl group is an electron-withdrawing group and a meta-director. Therefore, electrophilic substitution on this ring will be slower than on unsubstituted benzene (B151609) and will primarily occur at the meta positions.

The introduction of substituents on either aromatic ring can significantly influence the reactivity of the entire molecule. For instance, electron-donating groups on the phenyl ring of the phenacyl moiety would be expected to increase the rate of reactions involving this ring, while electron-withdrawing groups would decrease it.

Formation of Cyclic and Heterocyclic Derivatives (e.g., Oxazoles, Imidazoles, Benzoxazepines from related phenacyl benzoates)

The versatile functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of various cyclic and heterocyclic compounds.

Oxazoles: The α-haloketone derivative, ethyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoate, is a key intermediate for the synthesis of oxazoles. In the Hantzsch oxazole (B20620) synthesis, this α-haloketone can be reacted with an amide to form a 2,5-disubstituted oxazole. ijpsonline.com For example, reaction with benzamide (B126) would yield an oxazole with phenyl and substituted phenyl groups at positions 2 and 5. The Robinson-Gabriel synthesis provides another route to oxazoles from α-acylamino ketones. pharmaguideline.com

Imidazoles: Similarly, α-haloketones can be condensed with amidines to produce 2,4-disubstituted imidazoles. acs.orgorgsyn.orgresearchgate.netacs.org The reaction of ethyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoate with an amidine like benzamidine (B55565) would lead to the formation of a highly substituted imidazole (B134444) derivative. youtube.com

Benzoxazepines: While direct synthesis from the title compound is less common, related phenacyl derivatives can be utilized in multi-step syntheses to form benzoxazepine ring systems. These seven-membered heterocyclic compounds are of interest due to their presence in biologically active molecules. nih.govresearchgate.netnih.govrsc.org Synthetic strategies often involve intramolecular cyclization reactions of appropriately substituted precursors derived from phenacyl compounds.

HeterocycleKey PrecursorReaction PartnerSynthetic Method
OxazoleEthyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoateAmideHantzsch Synthesis
ImidazoleEthyl 4-(2-bromo-2-oxo-2-phenylethyl)benzoateAmidineAmidine Condensation
BenzoxazepineSubstituted Phenacyl Derivative-Intramolecular Cyclization

Table 3: Heterocyclic Derivatives from this compound and its Derivatives.

Applications in Advanced Organic Synthesis and Material Science Research

Precursors for Complex Chemical Building Blocks (e.g., for unsymmetrical benzils)

The phenacyl moiety within Ethyl 4-(2-oxo-2-phenylethyl)benzoate makes it a valuable precursor for synthesizing more complex molecular architectures. One notable application is in the preparation of unsymmetrical benzils (1,2-diaryl-1,2-diones). These structures are important intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents.

The synthesis of unsymmetrical benzils often requires methods that can controllably couple two different aryl groups. Starting from a β-ketoaldehyde, for example, an unsymmetrical benzil (B1666583) can be formed through a process involving oxidation, decarboxylation, and chlorination to form a key α,α-dichloroketone intermediate. nih.gov While direct synthesis from this compound is a specialized process, its core structure is analogous to starting materials used in such syntheses. The methylene (B1212753) group adjacent to the ketone is reactive and can be functionalized, for instance, through oxidation, to create the second ketone group of the benzil structure. This strategic positioning of functional groups allows chemists to build complex molecules with precision.

Role in the Design of Photo-Removable Protecting Groups for Carboxylic Acids

Phenacyl benzoates are recognized for their utility as photo-removable protecting groups (PPGs) for carboxylic acids in organic synthesis and biochemistry. researchgate.netnih.gov PPGs offer spatial and temporal control over the release of active molecules, a critical feature in multi-step syntheses and biological studies. acs.org The phenacyl group, a key component of this compound, serves as the photo-active chromophore.

Upon irradiation with light, typically in the UV range, the phenacyl ester undergoes a photochemical reaction that cleaves the ester bond, releasing the free carboxylic acid. cmu.edu The mechanism can vary depending on the specific substituents on the phenacyl ring and the reaction conditions. For instance, the photodeprotection of 2,5-dimethylphenacyl esters proceeds through an efficient intramolecular hydrogen abstraction, which avoids the need for a separate photosensitizer. cmu.eduresearchgate.net In the presence of hydrogen donors like aliphatic alcohols, excited phenacyl esters can react via a chain reaction mechanism involving ketyl radical intermediates to release the carboxylic acid. nih.gov

The p-hydroxyphenacyl group, a related structure, has emerged as a particularly promising PPG due to its hydrophilicity, high quantum yields for release, and the clean nature of the reaction, which produces only one significant byproduct. acs.org The fundamental photochemistry of the phenacyl moiety in these systems provides a basis for the design of new PPGs, and this compound represents a structural template that could be modified to fine-tune these photochemical properties.

Table 1: Comparison of Select Photo-Removable Protecting Groups (PPGs) based on Arylcarbonylmethyl Moieties
Protecting GroupKey FeaturesTypical Release ConditionsRelevant Research Findings
PhenacylParent chromophore, well-understood photochemistry. acs.orgUV irradiation, often in the presence of H-atom donors or photosensitizers. cmu.edunih.govCan release carboxylic acids, alcohols, and phosphates. cmu.edu
p-Hydroxyphenacyl (pHP)Hydrophilic, high quantum yields, clean reaction with few byproducts. acs.orgUV irradiation (300-350 nm) in the presence of water. cmu.eduUsed in neurobiology and enzyme catalysis studies. acs.org
2,5-Dimethylphenacyl (DMP)Efficient release via intramolecular H-abstraction, no photosensitizer needed. cmu.eduresearchgate.netDirect photolysis (254-366 nm) in solvents like benzene (B151609) or methanol (B129727). researchgate.netProvides nearly quantitative yields of deprotection for carboxylic acids. cmu.eduresearchgate.net
Naphth-2-ylcarbonylmethylExtended aromatic system, potential for altered absorption properties. acs.orgUV irradiation.Reported to release various carboxylic acids upon irradiation. acs.org

Contribution to the Synthesis of Functional Organic Materials

The aromatic and benzoate (B1203000) components of this compound make it a relevant building block for the synthesis of functional organic materials. A key area of research is the development of materials with unique photophysical properties, such as aggregation-enhanced emission (AEE). nih.gov AEE is a phenomenon where molecular aggregates exhibit stronger light emission than individual molecules. nih.gov

Research has shown that functionalizing polyphenyl nuclei with ester groups can produce materials with both AEE and electrochromic behavior. rsc.orgrsc.orgresearchgate.net These polyphenyl benzoates can be designed to exhibit multiple colored states when a voltage is applied, making them suitable for applications in display devices. rsc.orgrsc.org The introduction of ester moieties, as found in this compound, can facilitate electron transfer and lower the LUMO level of the material, which is beneficial for electrochromic performance. rsc.orgrsc.org The number and arrangement of the phenyl rings and benzoate groups can be adjusted to tune the material's properties, such as coloration efficiency, response time, and stability. rsc.orgrsc.org For example, studies on a series of polyphenyl benzoates (M1-M5) demonstrated that a moderate number of benzene rings in the core structure led to improved performance in electrochromic devices. rsc.orgrsc.org

Table 2: Properties of Polyphenyl Benzoate-Based Electrochromic Materials
Material TypeObserved PropertiesKey Structural FeaturesPotential Applications
Polyphenyl Benzoates (M1-M5)Aggregation-Enhanced Emission (AEE), Multicolored Electrochromism. rsc.orgrsc.orgPolyphenyl nuclei functionalized with ester groups. rsc.orgrsc.orgFunctional display devices. rsc.orgrsc.org
4,4′,4′′-Nitrilotribenzoates (NTBAs)Multicolored electrochromism and electrofluorochromism. rsc.orgDonor-acceptor structure combining triphenylamine (B166846) and benzoate units. rsc.orgElectrochromic devices (ECDs) with tunable colors and fluorescence. rsc.org
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene Esters (TCPBEs)Aggregation-Induced Emission (AIE) and electrochromism. researchgate.netTetraphenylbenzene core decorated with tetra-esters. researchgate.netMultifunctional electrochromic materials. researchgate.net

Exploration in Catalysis and Reaction Development

The functional groups within this compound—the ketone and the ester—offer potential for exploration in catalysis and reaction development. While the direct catalytic application of this specific molecule is not widely documented, its structural motifs are relevant to several areas of catalysis research.

Ketones, for instance, can act as activators for certain palladium-catalyzed cross-coupling reactions. ua.edu The ketone functionality can participate in the activation of precatalysts, facilitating the transformation from a stable Pd(II) species to the catalytically active Pd(0) species. ua.edu Furthermore, the phenacyl group itself can be involved in acid-catalyzed keto-enol tautomerism, a fundamental process that can be influenced by protonation at different sites within the molecule. rsc.org

The ethyl benzoate moiety is synthesized via Fischer esterification, a reaction that is itself a subject of catalytic development, with research exploring efficient catalysts like expandable graphite (B72142) under microwave heating to improve yields and reaction times. cibtech.org While this involves the synthesis of the ester rather than its use as a catalyst, it highlights the chemical reactivity of the benzoate group. The development of novel catalytic systems for reactions such as the enantioselective phenylation of ketones also demonstrates the ongoing interest in transformations involving the ketone functional group. nih.govorganic-chemistry.org Therefore, the combination of these functional groups in this compound presents opportunities for its use as a ligand, a substrate in new reaction methodologies, or a model compound for studying catalytic mechanisms.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes for Specific Isomers and Analogs

Future research will likely focus on moving beyond traditional synthesis methods towards more efficient and selective routes. The classical synthesis for a related compound, 2-oxo-2-phenylethyl benzoate (B1203000), involves the reaction of benzoic acid with 2-bromo-1-phenylethanone in the presence of a base like sodium carbonate in a solvent such as dimethylformamide. researchgate.net While effective, this approach can be enhanced.

Emerging synthetic paradigms for Ethyl 4-(2-oxo-2-phenylethyl)benzoate and its analogs could include:

Catalytic C-H Activation: Direct coupling of ethyl 4-methylbenzoate with a benzoyl equivalent through transition-metal-catalyzed C-H activation would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials like α-halo ketones.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This would be particularly advantageous for optimizing reaction conditions and increasing yield.

Photoredox Catalysis: Visible-light-mediated reactions could provide mild and selective pathways for forging the key carbon-carbon bond between the benzoate and phenacyl moieties, potentially allowing for the synthesis of complex analogs under ambient conditions.

Asymmetric Synthesis: The development of stereoselective methods to introduce chirality, either at the α-carbon or on the aromatic rings, would open avenues for creating enantiomerically pure analogs for applications in chiral materials or as pharmaceutical intermediates.

Exploration of these modern synthetic strategies will be crucial for efficiently accessing a diverse library of isomers (e.g., Ethyl 2-(2-oxo-2-phenylethyl)benzoate) and functionalized analogs, which is essential for structure-activity relationship studies. nih.gov

Advanced Spectroscopic Characterization and Deeper Structural Insights

A comprehensive understanding of the structure of this compound is fundamental. While standard techniques provide basic characterization, advanced methods can offer deeper insights. For the analogous compound 2-oxo-2-phenylethyl benzoate, single-crystal X-ray diffraction has provided precise structural data. researchgate.net

Key Findings from X-ray Crystallography of 2-oxo-2-phenylethyl benzoate: researchgate.net

The terminal phenyl rings exhibit a significant dihedral angle relative to each other, measured at 86.09 (9)°. researchgate.net

In the crystal lattice, molecules form dimers through intermolecular C-H···O hydrogen bonds, creating distinct ring motifs. researchgate.net

Future research should aim to obtain high-resolution crystal structures of this compound itself. This would elucidate the precise solid-state conformation and packing, including the influence of the ethyl ester group on intermolecular interactions.

Advanced spectroscopic characterization would involve:

Solid-State NMR: To probe the structure and dynamics in the solid state, complementing diffraction data.

Two-Dimensional NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, which is critical for confirming the structure of new derivatives.

Variable Temperature NMR: To study dynamic processes, such as the keto-enol tautomerism of the β-dicarbonyl system, and to determine the thermodynamic parameters of this equilibrium.

Below is a predictive table of the kind of spectroscopic data that would be sought for the title compound, based on known data for similar structures. mdpi.com

TechniqueExpected Observations for this compound
¹H NMR Signals for the ethyl group (triplet and quartet), distinct aromatic protons on both phenyl rings, and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the two carbonyl groups.
¹³C NMR Resonances for three distinct carbonyl carbons (ester and two ketones), signals for the ethyl group carbons, and multiple aromatic carbon signals.
FT-IR (cm⁻¹) Strong absorption bands corresponding to the C=O stretching vibrations of the ester (approx. 1710-1730 cm⁻¹) and the ketone (approx. 1680-1700 cm⁻¹), as well as C-O stretching and aromatic C-H bands.
HRMS (ESI+) An accurate mass measurement of the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition.

Theoretical Prediction and Computational Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Density Functional Theory (DFT) is particularly well-suited for this purpose. Similar computational studies on related organic molecules have successfully predicted spectroscopic properties and reactivity. materialsciencejournal.orgresearchgate.net

Future theoretical investigations should focus on:

Molecular Geometry and Electronic Structure: Optimizing the ground-state geometry to predict bond lengths, bond angles, and dihedral angles. This can be compared with experimental X-ray data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites. The MEP map can predict regions susceptible to chemical attack, guiding the design of derivatization reactions. materialsciencejournal.org

Modeling Reaction Mechanisms: Simulating potential reaction pathways to understand the selectivity of derivatization reactions. For instance, modeling the enolate formation can predict whether reactions will occur at the α-carbon or one of the carbonyl groups.

Prediction of Spectroscopic Data: Time-dependent DFT (TD-DFT) can be used to calculate the UV-Visible absorption spectrum, while vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra. materialsciencejournal.orgresearchgate.net

These computational insights will accelerate the rational design of new derivatives and materials by providing a predictive framework for their chemical behavior.

Potential for Derivatization Towards Unexplored Chemical Space and Functional Materials

The true potential of this compound lies in its use as a versatile building block for more complex molecules. The presence of multiple reactive sites—the ketone, the active methylene group, and the two aromatic rings—allows for a wide range of chemical transformations.

Derivatization Strategies:

Heterocycle Synthesis: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. These scaffolds are prevalent in medicinal chemistry and materials science. researchgate.net

Knoevenagel and Claisen-Schmidt Condensations: The active methylene protons allow for condensation reactions with aldehydes and ketones, extending the conjugation of the molecular framework. This is a key strategy for developing dyes, nonlinear optical materials, and organic semiconductors.

Polymer Synthesis: The molecule can be functionalized with polymerizable groups (e.g., vinyl or acrylic moieties) on one of the phenyl rings. Subsequent polymerization could lead to functional polymers with photoreactive or chelating properties, where the β-keto ester unit acts as a pendant group.

Applications in Functional Materials:

Organogelators: Analogs of ethyl benzoate have shown promise as organogelators, capable of immobilizing organic solvents and oils. mdpi.com This suggests that derivatives of this compound could be designed for applications in areas like oil spill remediation. mdpi.com

Photosensitive Materials: Phenacyl esters are known to be useful as photo-removable protecting groups in organic synthesis. researchgate.net This photosensitivity could be harnessed in materials science to create photo-patternable films or smart materials that respond to UV light.

Metal-Organic Frameworks (MOFs): By converting the ethyl ester to a carboxylic acid, the molecule could serve as a multitopic linker for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

The systematic exploration of these derivatization pathways will expand the chemical space accessible from this compound, paving the way for the discovery of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 4-(2-oxo-2-phenylethyl)benzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves esterification of 4-(2-oxo-2-phenylethyl)benzoic acid using ethyl oxalyl monochloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric adjustments to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., DMAP) can improve yields. Solvent selection (e.g., dichloromethane vs. THF) also impacts reactivity and byproduct formation.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • X-ray Diffraction : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (part of the SHELX suite) is widely used for refining structures, particularly for handling disorder in flexible groups like the ethyl ester moiety .
  • Validation : Tools like PLATON and CCDC Mercury aid in validating hydrogen bonding networks and π-π stacking interactions. ORTEP-3 provides graphical representations of thermal ellipsoids, critical for assessing positional uncertainties .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl3_3) resolve the ester carbonyl (δ ~168 ppm) and aromatic protons (δ 7.2–8.1 ppm). DEPT-135 confirms methylene groups in the oxo-phenylethyl moiety.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+Na]+^+) and fragments, corroborating the proposed structure.

Advanced Research Questions

Q. How do substituents on the benzoate ring influence the compound’s reactivity and physicochemical properties?

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the para position increase the electrophilicity of the carbonyl, accelerating nucleophilic attacks. Comparative studies using Hammett constants (σ) can quantify substituent effects on reaction rates .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder crystallization, complicating structural analysis. Dynamic NMR can probe rotational barriers in sterically crowded derivatives.

Q. What challenges arise in refining the crystal structure when disorder or twinning is present?

  • Disorder Management : Partial occupancy modeling in SHELXL resolves overlapping atoms, such as rotational isomers in the ethyl group. Constraints (e.g., SIMU) stabilize refinement of disordered regions .
  • Twinning : For twinned crystals (common in monoclinic systems), the HKLF 5 format in SHELX separates overlapping reflections. The Rint_{\text{int}} value (>0.05) signals the need for twin law application .

Q. Can computational methods predict the compound’s stability under varying environmental conditions?

  • DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts bond dissociation energies, revealing susceptibility to hydrolysis at the ester linkage. Solvent models (e.g., PCM) simulate stability in aqueous vs. organic media.
  • MD Simulations : Molecular dynamics (AMBER force field) assess conformational changes in solution, aiding in understanding aggregation behavior .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for visualization .
  • Synthesis : Ethyl oxalyl monochloride for esterification ; DMAP as a catalyst for acyl transfer .
  • Validation : PLATON for symmetry checks; Mercury for intermolecular interaction analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-oxo-2-phenylethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-oxo-2-phenylethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.